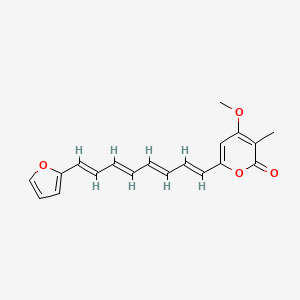
Gymnoconjugatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gymnoconjugatin, also known as this compound, is a useful research compound. Its molecular formula is C19H18O4 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
1. Mechanism of Action
Gymnoconjugatin has been studied for its anticancer properties, particularly against oral squamous cell carcinoma (OSCC). Research indicates that this compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This mechanism includes:
- Cell Cycle Arrest : this compound causes cell cycle arrest at the G2/M phase in OSCC cell lines, leading to increased apoptotic activity .
- Caspase Activation : The compound activates caspase-dependent pathways, which are crucial for the execution of apoptosis .
2. In Vitro and In Vivo Studies
In vitro studies have demonstrated that this compound significantly reduces cell viability in various human cancer cell lines, including OEC-M1 and HSC-3. In vivo studies using nude mice xenograft models have shown reduced tumor growth following treatment with this compound, indicating its potential as a therapeutic agent .
Data Table: Anticancer Activity of this compound Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| OEC-M1 | 5 | Induces apoptosis via ROS generation |
| HSC-3 | 10 | Cell cycle arrest at G2/M phase |
| SAS | 8 | Caspase activation leading to DNA fragmentation |
| SCC-4 | 12 | Mitochondrial dysfunction |
Synthesis and Structural Insights
The synthesis of this compound A and B involves a convergent strategy using boron/tin hetero-bis-metallated systems. This synthetic approach not only facilitates the production of these compounds but also allows for the exploration of structural analogs that may enhance their biological activity .
Case Studies
Case Study 1: Efficacy Against Oral Squamous Cell Carcinoma
A study conducted on the efficacy of this compound against OSCC demonstrated significant tumor reduction in treated mice compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth effectively .
Case Study 2: Mechanistic Insights into ROS Generation
Research investigating the mechanistic pathways revealed that this compound-induced ROS generation is primarily mediated through cytochrome P450 1A1. This pathway plays a critical role in the compound's ability to induce DNA damage and mitochondrial dysfunction, further supporting its potential as an anticancer agent .
特性
分子式 |
C19H18O4 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
6-[(1E,3E,5E,7E)-8-(furan-2-yl)octa-1,3,5,7-tetraenyl]-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C19H18O4/c1-15-18(21-2)14-17(23-19(15)20)11-8-6-4-3-5-7-10-16-12-9-13-22-16/h3-14H,1-2H3/b5-3+,6-4+,10-7+,11-8+ |
InChIキー |
FKOMBLMMNSQCAJ-FPTHMUSISA-N |
異性体SMILES |
CC1=C(C=C(OC1=O)/C=C/C=C/C=C/C=C/C2=CC=CO2)OC |
正規SMILES |
CC1=C(C=C(OC1=O)C=CC=CC=CC=CC2=CC=CO2)OC |
同義語 |
gymnoconjugatin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















